1-Methoxyphaseollidin

Übersicht

Beschreibung

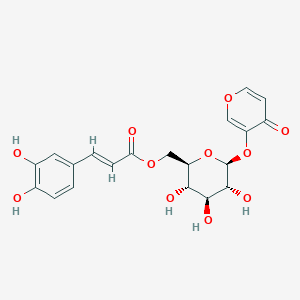

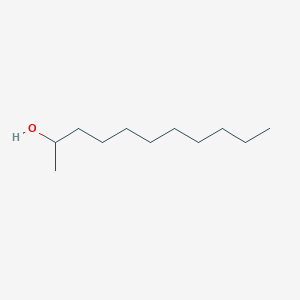

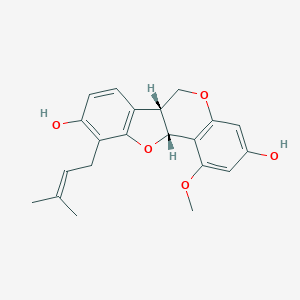

1-Methoxyphaseollidin is an organic compound belonging to the class of pterocarpans. It is a flavonoid compound with the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol . This compound is known for its biological activities, including its role as a lysoPAF acetyltransferase inhibitor and its anti-Helicobacter pylori activity .

Wirkmechanismus

Target of Action

1-Methoxyphaseollidin, a flavonoid compound, primarily targets Notch1 signaling in breast cancer stem cells . It also acts as a lysoPAF acetyltransferase inhibitor , which plays a crucial role in the production of platelet-activating factor (PAF), a potent lipid mediator involved in numerous physiological and pathological processes.

Mode of Action

This compound inhibits Notch1 activity and growth of both breast cancer stem cells and breast cancer cells at nanomolar concentration . It binds outside of the catalytic unit of γ-secretase and induces a conformational change, resulting in Notch1 inhibition . As a lysoPAF acetyltransferase inhibitor, it likely interferes with the enzymatic activity, thereby reducing the production of PAF .

Biochemical Pathways

The compound inhibits Notch signaling pathways (Hes1, Hey1, and Presenilin) in both breast cancer stem cells and breast cancer cells . It also leads to the downregulation of AKT signaling (pAKT (S473), p65, and BCl-2) in treated cells .

Result of Action

This compound significantly inhibits the growth of breast cancer stem cells and breast cancer tumors . Histological examination suggests that tumors treated with this compound show less infiltration to margins compared to vehicle-treated mice .

Biochemische Analyse

Biochemical Properties

1-Methoxyphaseollidin has been found to exhibit anti-Helicobacter pylori activity . It is also known to inhibit Notch signaling pathways (Hes1, Hey1, and Presenilin) in both breast cancer stem cells (BCSC) and breast cancer (BC) cells .

Cellular Effects

This compound has been shown to inhibit the growth of both BCSC and BC cells at nanomolar concentration (IC 50: 300nM), which is 100 times more potent than Pso in cell culture models . It also leads to the downregulation of AKT signaling (pAKT (S473), p65, and BCl-2) in treated cells .

Molecular Mechanism

Docking studies suggest that this compound binds outside of the catalytic unit of γ-secretase and induces a conformational change, resulting in Notch1 inhibition in both BCSCs and BC cells .

Dosage Effects in Animal Models

It has been shown to suppress the growth of BCSCs and BC xenografts at physiologically achievable doses (25 mg/kg/BW) without toxicity .

Metabolic Pathways

It is known to inhibit Notch signaling pathways (Hes1, Hey1, and Presenilin) in both BCSC and BC cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxyphaseollidin can be synthesized through several methods. One common approach involves the oxidation of 1-methoxycyclopropene . The synthesis typically involves the following steps:

Translocation of the isoprenyl moiety: from the phenyl ring fused to the pyran ring to the phenyl ring adjacent to the furan ring.

Removal of the carbonyl group: from the pyran ring.

Introduction of a methoxy group: at the 1-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced in laboratories using the synthetic routes mentioned above. The reaction conditions typically involve the use of organic solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pressures .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxyphaseollidin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

1-Methoxyphaseollidin has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

1-Methoxyphaseollidin can be compared with other similar compounds, such as:

Vestitol: Another flavonoid compound with anti-Helicobacter pylori activity.

Licoricone: Exhibits similar biological activities and is used in similar applications.

Gancaonol C: Known for its anti-Helicobacter pylori activity and other biological effects.

This compound is unique due to its specific structural modifications, such as the translocation of the isoprenyl moiety, removal of the carbonyl group, and introduction of a methoxy group at the 1-position . These modifications enhance its biological activity and make it a potent compound for various applications.

Eigenschaften

IUPAC Name |

1-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-11(2)4-5-14-16(23)7-6-13-15-10-25-18-9-12(22)8-17(24-3)19(18)21(15)26-20(13)14/h4,6-9,15,21-23H,5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTZRMXYANFKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=CC(=C4)O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65428-13-9 | |

| Record name | 1-Methoxyphaseollidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1-Methoxyphaseollidin, and what are its downstream effects?

A: this compound (1MP) functions as a γ-secretase inhibitor. [, ] While its exact binding site remains unclear, docking studies suggest it interacts with a region outside the catalytic subunit of γ-secretase. [] This interaction induces a conformational change in the enzyme, ultimately inhibiting its activity. [] By inhibiting γ-secretase, 1MP disrupts the Notch signaling pathway, leading to the downregulation of downstream targets like Hes1, Hey1, and Presenilin. [] This, in turn, impacts cellular processes such as proliferation and survival, particularly in cancer stem cells. Additionally, 1MP treatment was observed to downregulate AKT signaling, as evidenced by decreased levels of pAKT (S473), p65, and BCl-2. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: this compound is a derivative of the parent compound 6-(3-methylbut-2-enyl) coumestrol (Pso). [] Research indicates that specific structural modifications significantly enhance its potency compared to Pso. These modifications include: * Translocation of the isoprenyl moiety: Moving the isoprenyl group from the phenyl ring fused to the pyran ring (as in Pso) to the phenyl ring adjacent to the furan ring.* Removal of the carbonyl group: Eliminating the carbonyl group from the pyran ring.* Introduction of a methoxy group: Adding a methoxy group at the 1-position.

Q3: Has this compound shown efficacy in in vitro and in vivo models?

A: Yes, 1MP exhibits promising anti-cancer activity in both in vitro and in vivo models. In cell culture studies, it effectively inhibits the growth of breast cancer stem cells and breast cancer cells at nanomolar concentrations. [] Furthermore, in vivo studies using mouse models demonstrated that administering 1MP significantly suppressed the growth of tumors derived from both breast cancer stem cells and breast cancer cells without inducing noticeable gastrointestinal toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.